

Technical Monograph: 3-Chlorophenacyl Thiocyanate

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Compound of Interest

Compound Name: 2-(3-Chlorophenyl)-2-oxoethyl thiocyanate

CAS No.: 43045-12-1

Cat. No.: B2607828

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Abstract

This technical guide provides a comprehensive analysis of 3-chlorophenacyl thiocyanate (also known as 2-thiocyanato-1-(3-chlorophenyl)ethanone), a specialized

-thiocyanatoketone intermediate. While less commoditized than its unsubstituted parent, this compound serves as a critical electrophilic scaffold in the synthesis of nitrogen-sulfur heterocycles, particularly thiazoles and thiophenes. This document details its chemical identity, a self-validating synthesis protocol from 3-chlorophenacyl bromide, and its application in Hantzsch-type cyclizations.

Chemical Identity & Physicochemical Profile[1][2][3]

3-chlorophenacyl thiocyanate is characterized by a phenacyl core substituted with a chlorine atom at the meta position and a thiocyanate group at the

-carbon. This specific substitution pattern influences both the lipophilicity and the electrophilicity of the carbonyl center compared to the para isomers.

Nomenclature & Identifiers

Property	Detail
IUPAC Name	2-thiocyanato-1-(3-chlorophenyl)ethanone
Common Name	3-Chlorophenacyl thiocyanate
CAS Number (Target)	Not widely indexed in public registries (See Precursor below)
CAS (Precursor)	41011-01-2 (2-Bromo-3'-chloroacetophenone)
CAS (Parent Analog)	5399-30-4 (Phenacyl thiocyanate)
SMILES	<chem>C1=CC(=CC(=C1)Cl)C(=O)CSC#N</chem>
Molecular Formula	
Molecular Weight	211.67 g/mol

Calculated Physicochemical Properties[1][3]

- LogP (Predicted): ~2.5 (Higher lipophilicity than unsubstituted phenacyl thiocyanate due to Cl-substitution).
- H-Bond Donors: 0
- H-Bond Acceptors: 3 (C=O, N, S)
- Key IR Signature: Sharp absorption at ~2150–2160 cm^{-1} (characteristic of organic thiocyanates).

Synthetic Architecture

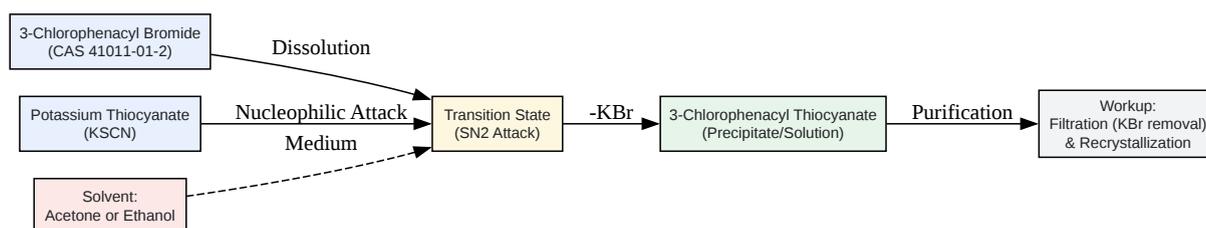
The synthesis of 3-chlorophenacyl thiocyanate follows a classic nucleophilic substitution ($\text{S}_{\text{N}}2$) pathway. The reaction utilizes the high nucleophilicity of the thiocyanate anion (SCN^-) to displace the bromide leaving group on the α -carbon of 3-chlorophenacyl bromide.

Reaction Mechanism

The thiocyanate ion is an ambident nucleophile, capable of attacking via Sulfur (S-alkylation) or Nitrogen (N-alkylation).

- Kinetic Control: Reaction with alkyl/acyl halides generally favors S-alkylation (formation of thiocyanates) over N-alkylation (isothiocyanates) due to the "soft-soft" interaction between the sulfur atom and the saturated carbon center.
- Thermodynamics: The resulting thiocyanate can thermally rearrange to the isothiocyanate () at high temperatures; therefore, reaction temperature control is critical.

Synthesis Workflow Diagram



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Figure 1: Logical flow of the nucleophilic substitution synthesis.

Experimental Protocol (Self-Validating)

This protocol is designed for research-scale synthesis (approx. 10 mmol scale). It includes checkpoints to validate the chemical transformation.

Materials

- Precursor: 2-Bromo-3'-chloroacetophenone (3-chlorophenacyl bromide) [CAS: 41011-01-2].
- Reagent: Potassium Thiocyanate (KSCN) or Ammonium Thiocyanate ()

).

- Solvent: Anhydrous Acetone (Preferred for easy removal of KBr byproduct) or Ethanol.

Step-by-Step Methodology

- Preparation:
 - Dissolve 2.33 g (10 mmol) of 3-chlorophenacyl bromide in 15 mL of anhydrous acetone in a round-bottom flask.
 - Checkpoint: Ensure the solution is clear. If the bromide is old/yellowed, recrystallize from ethanol first to remove HBr degradation products.
- Reaction:
 - Add 1.07 g (11 mmol, 1.1 eq) of Potassium Thiocyanate (KSCN) to the stirring solution.
 - Stir at Room Temperature for 2–4 hours.
 - Note: Refluxing is possible but increases the risk of isomerization to isothiocyanate.
 - Visual Validation: A white precipitate (KBr) should begin to form within minutes, indicating the reaction is proceeding.
- Monitoring (TLC):
 - Mobile Phase: Hexane:Ethyl Acetate (8:2).
 - The product () will be more polar than the starting bromide ().
 - Validation: The starting material spot must disappear completely.
- Workup:
 - Filter off the solid KBr precipitate.

- Evaporate the acetone filtrate under reduced pressure to yield a solid residue.
- Wash the residue with cold water to remove excess KSCN.
- Purification:
 - Recrystallize from Ethanol or Ethanol/Water mixture.
 - Target Melting Point: Expect a range near 70–80 °C (based on unsubstituted phenacyl thiocyanate MP of 74 °C; Cl-substitution may elevate this slightly).

Reactivity & Applications

3-chlorophenacyl thiocyanate is a versatile "C-N-S" building block. Its primary utility lies in the Hantzsch Thiazole Synthesis and related heterocyclizations.

Hantzsch Thiazole Synthesis

Reacting

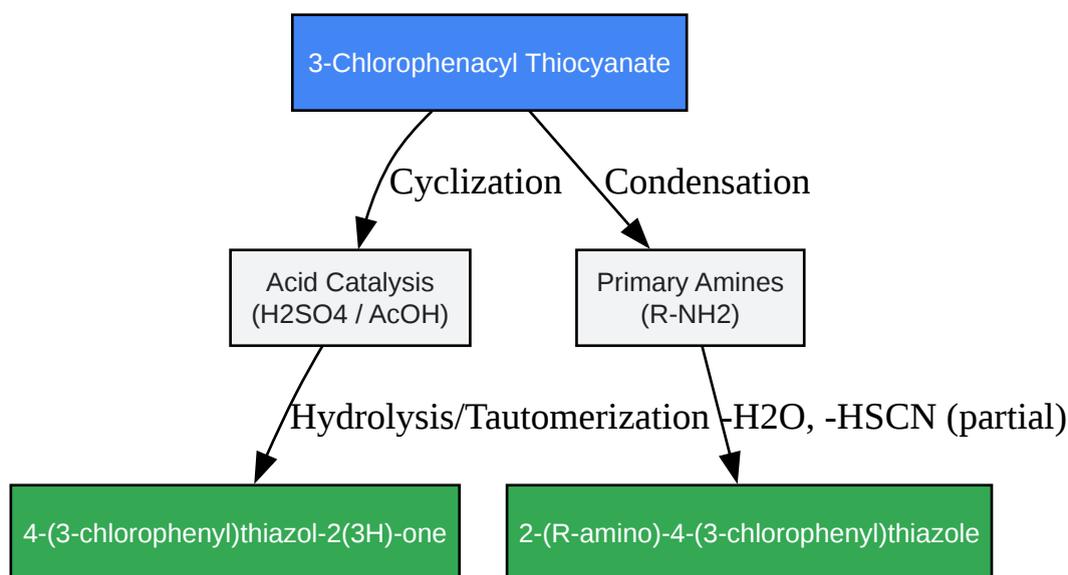
-thiocyanatoketones with thioamides or thioureas typically yields thiazoles. However, a unique application of phenacyl thiocyanates is their reaction with amines or acids to form thiazol-2-ones or 2-aminothiazoles.

Acid-Catalyzed Cyclization

Treatment with concentrated sulfuric acid or glacial acetic acid induces cyclization to form 2-hydroxy-4-(3-chlorophenyl)thiazole (tautomerizes to thiazol-2-one).

Reaction with Amines

Reaction with primary aromatic amines yields 2-amino-4-(3-chlorophenyl)thiazoles.



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Figure 2: Divergent synthesis pathways for thiazole derivatives.

Safety & Handling

- Lachrymator Hazard: The precursor (3-chlorophenacyl bromide) is a potent lachrymator (tear gas agent). All weighing and handling must occur in a functioning fume hood.
- Cyanide Potential: While organic thiocyanates are less toxic than inorganic cyanides, contact with strong acids can liberate Hydrogen Cyanide (HCN) or toxic thiocyanic acid. Never mix waste streams with acids.
- Skin Absorption: Thiocyanates can be absorbed through the skin. Wear nitrile gloves and long sleeves.

References

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- Organic Chemistry Portal. "Thiocyanate synthesis by C-S coupling or substitution."
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